molecular formula C24H30N2O8 B3030829 Piperazine bisferulate CAS No. 96585-18-1

Piperazine bisferulate

Cat. No. B3030829
CAS RN: 96585-18-1
M. Wt: 474.5 g/mol
InChI Key: OEWLZTGXBCJPKL-MSEGBBJSSA-N
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Description

Piperazine bisferulate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a salt of piperazine and ferulic acid, which is a naturally occurring compound found in various plants. Piperazine bisferulate has been studied extensively for its pharmacological activities, and it has been found to possess a broad spectrum of biological activities.

Future Directions

: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials : A Sensitive Precolumn Derivatization Method for Determination of Piperazines : A Review on Analytical Methods for Piperazine Determination

properties

IUPAC Name

(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid;piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H10O4.C4H10N2/c2*1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;1-2-6-4-3-5-1/h2*2-6,11H,1H3,(H,12,13);5-6H,1-4H2/b2*5-3+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEWLZTGXBCJPKL-MSEGBBJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)O)O.COC1=C(C=CC(=C1)C=CC(=O)O)O.C1CNCCN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)O)O.COC1=C(C=CC(=C1)/C=C/C(=O)O)O.C1NCCNC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00242347
Record name Piperazine bisferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piperazine bisferulate

CAS RN

96585-18-1
Record name Piperazine bisferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096585181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine bisferulate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00242347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPERAZINE BISFERULATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU4LRY06IK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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